An In-depth Technical Guide to 1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene (CAS 1138445-04-1)
An In-depth Technical Guide to 1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene (CAS 1138445-04-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fluorinated aromatic compound 1-(1,1-difluoroethyl)-2,3-difluoro-4-methylbenzene. Given the limited publicly available data on this specific molecule, this document leverages expert analysis of analogous structures and established principles of fluorine chemistry to project its physicochemical properties, spectroscopic characteristics, potential synthetic pathways, and applications in the field of drug discovery. The strategic incorporation of fluorine atoms and the difluoroethyl group into an aromatic scaffold suggests its potential as a valuable building block for creating novel therapeutic agents with modulated metabolic stability, binding affinity, and lipophilicity. This guide serves as a foundational resource for researchers interested in the synthesis and utilization of this and similar polyfluorinated aromatic compounds.
Introduction: The Strategic Role of Fluorine in Modern Drug Discovery
The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1] Fluorine's unique properties, including its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, allow for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile. The 1,1-difluoroethyl group, in particular, is of growing interest as a bioisostere for various functional groups, offering a way to enhance metabolic stability and modulate acidity and lipophilicity.[2] The compound 1-(1,1-difluoroethyl)-2,3-difluoro-4-methylbenzene presents a unique combination of a difluoroethyl moiety and a difluorinated benzene ring, making it a potentially valuable scaffold for the development of novel therapeutics.
Physicochemical Properties and Structural Analysis
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C9H8F4 | |
| Molecular Weight | 192.15 g/mol | |
| Boiling Point | ~180-200 °C | Based on analogous compounds like 1-(1,1-Difluoroethyl)-4-methylbenzene (Predicted BP: 174.3±30.0 °C).[3] The additional fluorine atoms on the benzene ring would likely increase the boiling point due to increased molecular weight and polarity. |
| Density | ~1.2-1.3 g/cm³ | Based on analogous compounds like 1-(1,1-Difluoroethyl)-4-methylbenzene (Predicted Density: 1.039±0.06 g/cm³).[3] The additional fluorine atoms would significantly increase the density. |
| LogP | ~3.5-4.5 | The presence of four fluorine atoms will increase lipophilicity compared to toluene. |
Proposed Synthetic Strategies
The synthesis of 1-(1,1-difluoroethyl)-2,3-difluoro-4-methylbenzene can be approached through several plausible routes, leveraging established methodologies for the introduction of fluorine and fluorinated alkyl groups.
Strategy 1: Late-Stage Difluoroethylation
A potential synthetic route involves the late-stage introduction of the 1,1-difluoroethyl group onto a pre-functionalized 1,2-difluoro-3-methylbenzene scaffold.
Caption: Proposed late-stage difluoroethylation.
Experimental Protocol (Hypothetical):
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Starting Material: 1,2-Difluoro-3-methyl-4-bromobenzene. This can be synthesized from commercially available precursors through standard aromatic functionalization reactions.
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Metal-Halogen Exchange: Treat the starting material with an organolithium reagent (e.g., n-BuLi) or magnesium to form the corresponding Grignard reagent at low temperature (-78 °C).
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Difluoroethylation: React the resulting organometallic species with a suitable 1,1-difluoroethylating agent. This could involve a copper-catalyzed reaction with a reagent like (1,1-difluoroethyl)trimethylsilane or a similar electrophilic source of the CF2CH3 group.
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Workup and Purification: Quench the reaction with a proton source (e.g., saturated ammonium chloride solution) and extract the product with an organic solvent. Purify the crude product by column chromatography.
Causality of Choices: This late-stage functionalization approach is attractive as it allows for the modification of a more complex, pre-assembled aromatic core. The choice of a cross-coupling reaction is based on its wide applicability in C-C bond formation.
Strategy 2: Ring Formation via Cyclobutene Precursor
An alternative strategy involves the construction of the difluorobenzene ring from a cyclobutene precursor and a difluorocarbene source. This method is known to produce 1,3-difluorobenzene derivatives.[4][5]
Caption: Proposed synthesis via difluorocarbene addition.
Experimental Protocol (Hypothetical):
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Cyclobutene Synthesis: Synthesize a suitably substituted 1-(1,1-difluoroethyl)-2-methylcyclobutene. This precursor itself would require a multi-step synthesis.
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Difluorocarbene Generation: Generate difluorocarbene in situ, for example, from the reaction of (trifluoromethyl)trimethylsilane (TMSCF3) with sodium iodide.
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Cycloaddition and Rearrangement: React the cyclobutene with the in situ generated difluorocarbene. The resulting difluorocyclopropane intermediate would be thermally or photochemically induced to undergo an electrocyclic ring expansion to form the aromatic ring.
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Workup and Purification: After the reaction is complete, quench any remaining reagents and purify the product via distillation or column chromatography.
Causality of Choices: This approach builds the aromatic ring with the desired fluorine substitution pattern directly. While potentially more complex in terms of precursor synthesis, it offers a convergent route to the target molecule.
Spectroscopic Analysis (Predicted)
Predicting the spectroscopic signatures of 1-(1,1-difluoroethyl)-2,3-difluoro-4-methylbenzene is crucial for its identification and characterization.
¹⁹F NMR Spectroscopy
¹⁹F NMR will be the most informative technique for this molecule. We expect to see two main groups of signals: one for the -CF2- group and another for the aromatic fluorine atoms.
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-CF2- Signal: This will likely appear as a quartet due to coupling with the adjacent methyl protons (³JHF). The chemical shift will be in the characteristic range for aliphatic gem-difluoro groups.
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Aromatic Fluorine Signals: The two aromatic fluorine atoms are in different chemical environments and will likely appear as two distinct signals. These signals will exhibit coupling to each other (JFF) and to the neighboring aromatic proton and the methyl group protons. The analysis of these coupling patterns can confirm the substitution pattern on the benzene ring.[6][7]
¹H NMR Spectroscopy
The ¹H NMR spectrum will show signals for the methyl group on the difluoroethyl moiety and the methyl group on the aromatic ring, as well as a signal for the aromatic proton.
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-CH3 (ethyl): This will be a triplet due to coupling with the two fluorine atoms of the -CF2- group (³JHF).
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-CH3 (aromatic): This will be a singlet, potentially showing small long-range couplings to the aromatic fluorine atoms and the aromatic proton.
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Aromatic Proton: This will appear as a complex multiplet due to coupling with the adjacent fluorine atoms.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show distinct signals for each carbon atom. The carbons attached to fluorine will exhibit characteristic C-F coupling constants. The -CF2- carbon will appear as a triplet due to one-bond coupling with the two fluorine atoms.
Mass Spectrometry
The mass spectrum will show a molecular ion peak (M+) at m/z = 192.15. The fragmentation pattern will likely involve the loss of HF, CH3, and other small fragments, which can be used to confirm the structure.
Potential Applications in Drug Discovery
The structural features of 1-(1,1-difluoroethyl)-2,3-difluoro-4-methylbenzene suggest its utility as a building block in medicinal chemistry.
Caption: Impact of fluorinated motifs on drug properties.
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Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making fluorinated compounds more resistant to metabolic degradation by cytochrome P450 enzymes. Both the difluoroethyl group and the fluorines on the aromatic ring can block sites of metabolism.[1]
-
Lipophilicity and Permeability: The introduction of fluorine generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. The overall LogP of a drug candidate can be fine-tuned by the strategic placement of such fluorinated building blocks.
-
Binding Affinity: Fluorine atoms can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially increasing the binding affinity and potency of a drug. The difluorinated ring system offers multiple points for such interactions.
-
pKa Modulation: The strong electron-withdrawing nature of fluorine can influence the acidity or basicity of nearby functional groups, which can be critical for drug-receptor interactions and solubility.
This compound could serve as a key intermediate in the synthesis of novel inhibitors of kinases, proteases, or other enzyme targets where interactions with a substituted aromatic ring are crucial for activity.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 1-(1,1-difluoroethyl)-2,3-difluoro-4-methylbenzene is not available, general precautions for handling halogenated aromatic compounds should be followed. These compounds are often irritants and may be harmful if inhaled, ingested, or absorbed through the skin.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene is a compound with significant potential as a building block in the design and synthesis of new chemical entities for drug discovery. Although direct experimental data is scarce, this guide provides a solid foundation for its synthesis, characterization, and potential applications based on established principles of fluorine chemistry and analysis of analogous structures. Further research into the synthesis and properties of this and similar polyfluorinated aromatic compounds is warranted to fully explore their utility in medicinal chemistry and materials science.
References
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- (2009). 19F NMR as a tool for studying the association of amines with fluorobenzene derivatives. Magnetic Resonance in Chemistry, 47(10), 878-882.
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Menger, R. F. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl-2-methylcyclobutene. JMU Scholarly Commons. Retrieved from [Link]
- Menger, R. F. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl-2-methylcyclobutene. Senior Honors Projects, 2010-current. 232.
- Pashko, M., et al. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv.
- Fuchibe, K., Abe, M., Oh, K., & Ichikawa, J. (2022). Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. Organic Syntheses, 99, 113-124.
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Matrix Fine Chemicals. (n.d.). 1-FLUORO-4-METHYLBENZENE. Retrieved from [Link]
- Fuchibe, K., Abe, M., Oh, K., & Ichikawa, J. (2016). Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. Organic Syntheses, 93, 352-366.
- Pashko, M., et al. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry.
- Pashko, M., et al. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry.
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